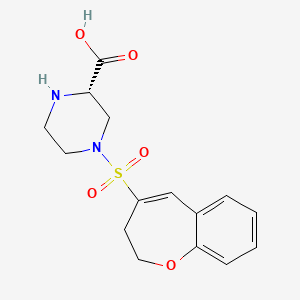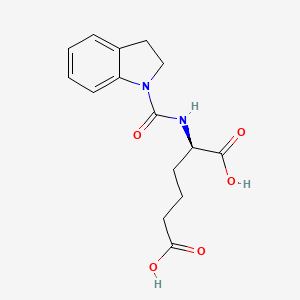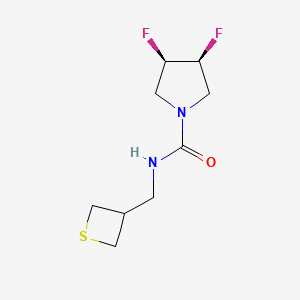![molecular formula C14H16FNO5 B7354368 (2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7354368.png)
(2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMBA and is a derivative of a class of compounds known as benzoylphenylureas. FMBA has been extensively studied for its unique properties and has shown promising results in several scientific research applications.
Mecanismo De Acción
The mechanism of action of FMBA is not fully understood, but studies have shown that it can inhibit the activity of enzymes involved in cell proliferation and induce apoptosis by activating caspases. FMBA has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
FMBA has been shown to have several biochemical and physiological effects. Studies have shown that FMBA can inhibit the activity of enzymes involved in cell proliferation, induce apoptosis, and inhibit the activity of NF-κB. FMBA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMBA has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. However, FMBA has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of FMBA. One potential direction is the development of FMBA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of FMBA to better understand its potential applications. Additionally, further studies are needed to determine the safety and efficacy of FMBA in humans.
Conclusion:
In conclusion, (2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid is a promising compound that has shown potential applications in various scientific research fields. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the safety and efficacy of FMBA in humans, and to investigate its mechanism of action to better understand its potential applications.
Métodos De Síntesis
FMBA can be synthesized using various methods, including the reaction of 3-fluoro-5-methoxycarbonylbenzoic acid with N-tert-butoxycarbonyl-L-valine and N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide. The resulting product is then treated with trifluoroacetic acid to obtain FMBA. This synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
FMBA has been extensively studied for its potential applications in several scientific research fields. One of the most promising applications of FMBA is in the field of cancer research. Studies have shown that FMBA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMBA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5/c1-7(2)11(13(18)19)16-12(17)8-4-9(14(20)21-3)6-10(15)5-8/h4-7,11H,1-3H3,(H,16,17)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSYFDQGZDTFGU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[6-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354291.png)
![3-chloro-5-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7354303.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]butanamide](/img/structure/B7354309.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)



![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)

![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid](/img/structure/B7354362.png)
![2-(2,6-dichlorophenyl)-1-[(3S)-3-pyridin-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7354378.png)
![2-(2,6-dichlorophenyl)-1-[(2S)-2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7354387.png)
![(1R,2R)-2-(4-chlorophenyl)-N-[[4-(1-methylimidazol-2-yl)-2,5-dioxoimidazolidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B7354397.png)